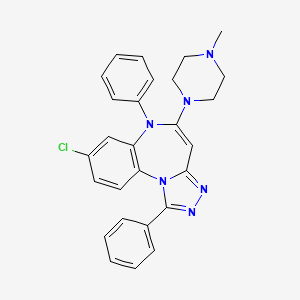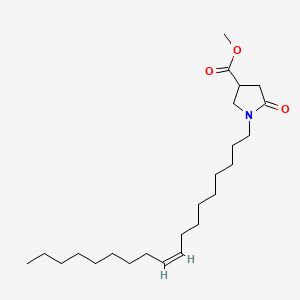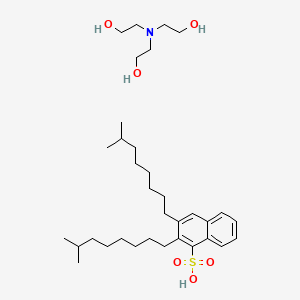
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)- is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its significant pharmacological activities, particularly in the central nervous system. It exhibits properties such as anxiolytic, sedative, and anticonvulsant effects, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1,6-diphenyl-5-(4-methyl-1-piperazinyl)- involves several steps. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-(1-acetyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes solvent-free conditions and the use of specific catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzodiazepine core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as an anxiolytic, sedative, and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Alprazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Diazepam: A benzodiazepine that shares some pharmacological activities but differs in its chemical structure.
Triazolothiadiazine: A related compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine is unique due to its specific substitution pattern and the presence of the triazole ring fused to the benzodiazepine core. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
153901-59-8 |
|---|---|
Fórmula molecular |
C27H25ClN6 |
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
8-chloro-5-(4-methylpiperazin-1-yl)-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C27H25ClN6/c1-31-14-16-32(17-15-31)26-19-25-29-30-27(20-8-4-2-5-9-20)34(25)23-13-12-21(28)18-24(23)33(26)22-10-6-3-7-11-22/h2-13,18-19H,14-17H2,1H3 |
Clave InChI |
NIPMNJWULPSMPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=NN=C(N3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















